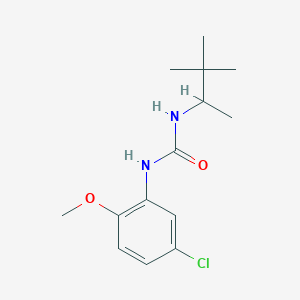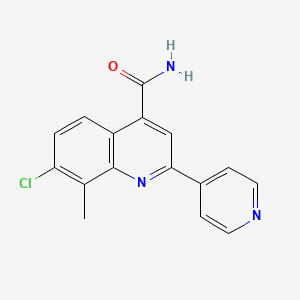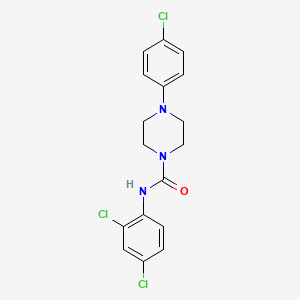
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea
描述
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea, also known as Linuron, is a selective herbicide that is widely used in agriculture to control weeds in crops such as soybeans, corn, and cotton. Linuron belongs to the family of substituted urea herbicides and acts by inhibiting photosynthesis in plants.
作用机制
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea acts by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea prevents the production of ATP and NADPH, which are essential for the synthesis of carbohydrates in plants. This leads to the death of the plant.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea has been shown to have minimal toxicity to mammals, birds, and aquatic organisms. However, it can have adverse effects on non-target plants and insects. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea can also persist in soil and water for extended periods, which can lead to environmental contamination.
实验室实验的优点和局限性
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea is a widely used herbicide in agriculture, and its effectiveness has been well established. It is also relatively easy to synthesize and has a long shelf life. However, the use of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea in lab experiments can be challenging due to its potential toxicity to non-target organisms. Careful control of experimental conditions is necessary to minimize the risk of contamination.
未来方向
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea. One area of interest is the development of new formulations of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea that are more effective and have fewer environmental impacts. Another area of research is the study of the mechanisms of resistance to N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea in weeds, which can help to develop new strategies for controlling resistant weeds. Additionally, the potential use of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea in controlling algae blooms in water bodies is an area of active research. Finally, the long-term effects of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea on soil and water quality need to be further studied to better understand its environmental impacts.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea is a selective herbicide that is widely used in agriculture to control weeds. It acts by inhibiting photosynthesis in plants and has minimal toxicity to mammals, birds, and aquatic organisms. However, it can have adverse effects on non-target plants and insects and can persist in soil and water for extended periods. Future research on N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea should focus on developing new formulations, studying resistance mechanisms, exploring its potential use in controlling algae blooms, and studying its long-term environmental impacts.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea has been extensively studied for its herbicidal properties in various crops. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea is also used in combination with other herbicides to enhance its effectiveness and to control resistant weeds. In addition to its herbicidal properties, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea has also been studied for its potential use in controlling algae in water bodies.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3,3-dimethylbutan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-9(14(2,3)4)16-13(18)17-11-8-10(15)6-7-12(11)19-5/h6-9H,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWHFYHKJDHAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)NC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,2-trimethylpropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(allyloxy)benzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853154.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4853168.png)
![N-methyl-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4853170.png)

![3-({[(4-chlorophenyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4853190.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methoxy-3-nitrobenzamide](/img/structure/B4853196.png)
![2-[4-(2-furylmethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4853200.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4853203.png)
![N-[2-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4853210.png)
![5-{[(3,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4853214.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4853218.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4853231.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4853251.png)